2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is a chemical compound with the CAS Number: 1258640-39-9 . It has a molecular weight of 402.13 . It is a powder in physical form .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The chemical linkage between the two fragments was made through an acetamide bridge .Molecular Structure Analysis
The IUPAC Name of this compound is 2-phenyl-4-(1-piperazinyl)pyrimidine dihydrobromide . The Inchi Code is 1S/C14H16N4.2BrH/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Chemical Reactions Analysis
The compound has been evaluated for its bioactivities by the Ellman’s method . Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 402.13 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
- Studies on various piperazine-containing compounds, like L-735,524, reveal insights into drug metabolism pathways, such as glucuronidation and N-depyridomethylation, underscoring the complexity of pharmaceutical compounds' biotransformation (Balani et al., 1995).
- The metabolism of [O-methyl-11C]WAY-100635, a radioligand for 5-HT1A receptors, in humans and monkeys shows rapid clearance from plasma, with significant formation of more polar radioactive metabolites, highlighting the pharmacokinetics relevant to PET imaging studies (Osman et al., 1996).
Therapeutic Applications and Safety
- Piperazine derivatives have been investigated for their therapeutic potential in various conditions, such as essential hypertension and psychiatric disorders, demonstrating the versatility of piperazine scaffolds in drug design (Gilmore et al., 1970; Kędzierska et al., 2019).
- The safety profile and metabolism of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, were extensively studied in humans, showing well-absorption and extensive metabolism, which is crucial for the development of cancer therapeutics (Christopher et al., 2010).
Neurological Research
- Piperazine compounds have been linked to neurotoxic effects in specific contexts, such as in patients with renal insufficiency, underscoring the importance of considering patient-specific factors in therapeutic applications (Combes et al., 1956).
- The exploration of novel piperazine derivatives for anxiolytic-like effects in behavioral and biochemical studies suggests the potential for developing new treatments for anxiety disorders, highlighting the ongoing research into piperazine-based pharmacological interventions (Brito et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is critical for learning and memory, and its disruption is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for nerve function . It exhibits inhibitory activity against AChE, suggesting a role in modulating neurotransmission .
Cellular Effects
In cellular studies, this compound has shown to influence cell viability
Molecular Mechanism
The molecular mechanism of this compound involves binding to AChE, leading to its inhibition . This interaction affects the hydrolysis of acetylcholine, a key neurotransmitter, thereby influencing nerve signal transmission .
Eigenschaften
IUPAC Name |
2-phenyl-4-piperazin-1-ylpyrimidine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2BrH/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGUTZIZYMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.